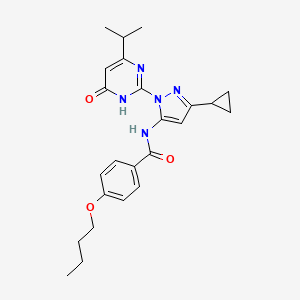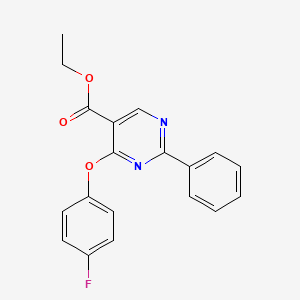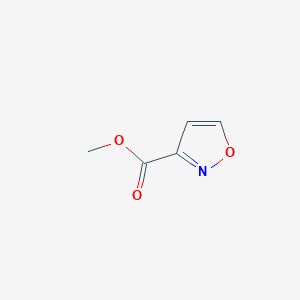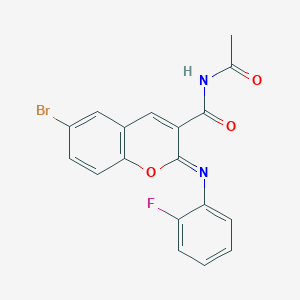
(E)-3-(4-Fluorophenyl)-N-methylprop-2-en-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(E)-3-(4-Fluorophenyl)-N-methylprop-2-en-1-amine;hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss related fluorinated compounds and their synthesis, which can provide insights into the chemical behavior and potential synthesis routes for the compound . For instance, the synthesis of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its derivatives is reported, which suggests that fluorinated aromatic compounds are of interest due to their interactions with dopamine receptors . Another study focuses on the synthesis of substituted (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds, indicating the relevance of fluorinated aromatic compounds in the field of organic chemistry .
Synthesis Analysis
The synthesis of related fluorinated compounds involves starting materials such as 4-fluoro-3-hydroxytoluene and 4-fluoro-3-methyl acetophenone . These starting materials undergo various reactions, including condensation, to yield the desired fluorinated products. The synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine also demonstrates the use of fluorinated aromatic compounds in the formation of heterocyclic structures . These methods could potentially be adapted to synthesize the compound "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of the synthesized compounds in the studies are confirmed using various spectroscopic techniques such as UV, IR, and NMR . These techniques are crucial for determining the structure and confirming the identity of the synthesized compounds. The molecular structure analysis of the compound of interest would likely involve similar spectroscopic methods to ensure the correct placement of the fluorine atom and the overall geometry of the molecule.
Chemical Reactions Analysis
The chemical reactions described in the papers involve the interaction of fluorinated compounds with biological targets, such as dopamine receptors , and the effects of substituents on the chemical properties of fluorinated aromatic compounds . The reactivity of the compound "this compound" could be inferred from these studies, suggesting that the presence of the fluorine atom and the specific substituents can significantly influence the binding affinity and selectivity towards biological receptors.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are characterized by their physical constants and spectral data . The fluorine atom's electronegativity and its impact on the aromatic system are important factors that influence the physical and chemical properties of the compounds. The compound "this compound" would likely exhibit properties influenced by the presence of the fluorine atom, such as increased lipophilicity and potential biological activity.
Aplicaciones Científicas De Investigación
Antibacterial and Antioxidant Activity : A study synthesizing derivatives of 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine, closely related to the compound , found that some derivatives exhibit high antibacterial activity. These derivatives were prepared through various chemical reactions and tested for their biological activities (Арутюнян et al., 2012).
Synthesis and Evaluation in Drug Development : Another research focused on 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, synthesized through a series of chemical reactions. This compound demonstrated potential antidepressant activities in animal models, indicating its relevance in drug development (Yuan, 2012).
Pharmacological Implications in Migraines and Other Disorders : The compound has been mentioned in the context of flunarizine, a drug used to treat migraines, dizziness, and epilepsy. The synthesis methods for flunarizine involve compounds similar to (E)-3-(4-Fluorophenyl)-N-methylprop-2-en-1-amine;hydrochloride, highlighting its significance in medicinal chemistry (Shakhmaev et al., 2016).
Antibacterial Activity of Derivatives : Research on the synthesis of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanarylamines, which are structurally related to the compound, has shown significant antibacterial activity. These studies emphasize the compound's potential utility in developing new antibacterial agents (Arutyunyan et al., 2017).
Chemical Synthesis and Molecular Analysis : Several studies have focused on the synthesis and molecular characterization of compounds structurally similar to this compound. This includes analysis of their molecular structures, spectroscopic properties, and potential applications in various chemical reactions (Najiya et al., 2014).
Propiedades
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-methylprop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c1-12-8-2-3-9-4-6-10(11)7-5-9;/h2-7,12H,8H2,1H3;1H/b3-2+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHDWAVFWKDVSB-SQQVDAMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC=CC1=CC=C(C=C1)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC/C=C/C1=CC=C(C=C1)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3007322.png)



![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B3007333.png)
![N-(4-bromo-2-fluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3007334.png)
![Tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B3007335.png)
![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-isopentylquinazoline-2,4(1H,3H)-dione](/img/structure/B3007336.png)
![3-(2-chlorophenyl)-N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B3007337.png)
![3-(3,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3007339.png)
![4-[2-(2-Chloro-5-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3007340.png)
![tert-Butyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate](/img/structure/B3007341.png)
